molecular formula C17H13N3O B5352173 2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B5352173
M. Wt: 275.30 g/mol
InChI Key: KIPFXVJDTQKCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one, also known as PBA, is a heterocyclic organic compound with a molecular formula of C18H14N4O. PBA has been the subject of numerous scientific studies due to its potential use in drug development.

Scientific Research Applications

2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one has been studied for its potential use in cancer treatment due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one works by inhibiting the activity of certain enzymes, such as topoisomerase I and II, which are involved in DNA replication and cell division. This inhibition leads to the disruption of cancer cell growth and division, making this compound a potential anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one in lab experiments is its ability to selectively target cancer cells, making it a potential anti-cancer drug. However, one limitation is the potential for off-target effects, as this compound can also inhibit the activity of non-cancerous cells.

Future Directions

Future research on 2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one could focus on developing more effective and selective inhibitors of cancer cell growth, as well as exploring its potential use in treating other diseases such as neurodegenerative disorders. Other areas of research could include investigating the mechanisms by which this compound induces apoptosis in cancer cells and identifying potential biomarkers for predicting response to this compound treatment.
In conclusion, this compound is a promising compound with potential applications in drug development for cancer and neurodegenerative diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an interesting subject for scientific research. Further research on this compound could lead to the development of novel therapies for cancer and other diseases.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one involves the reaction of 4-methylphenylhydrazine with 2-aminobenzimidazole in the presence of acetic acid and acetic anhydride. The resulting product is then purified through recrystallization.

Properties

IUPAC Name

2-(4-methylphenyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)14-10-16(21)20-15-5-3-2-4-13(15)18-17(20)19-14/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPFXVJDTQKCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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